N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. This compound features a cycloheptyl group, an oxazinan ring, and a methoxybenzenesulfonyl moiety, contributing to its unique properties and biological activity.
The compound can be sourced from various chemical suppliers specializing in organic compounds and pharmaceuticals. It is often used in research settings to explore its chemical reactivity and biological effects.
This compound falls under the category of organic compounds, specifically classified as an amide due to the presence of the ethanediamide functional group. Its structure includes several functional groups that enhance its reactivity and potential applications in medicinal chemistry.
The synthesis of N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple synthetic steps. A common method includes:
The synthetic route often requires specific reaction conditions, including the use of organic solvents, catalysts, and precise temperature and pressure settings to ensure high yield and purity. Techniques such as thin-layer chromatography may be employed to monitor the progress of reactions.
The molecular formula of N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is , with a molecular weight of approximately 455.5 g/mol.
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)OC
UEEHBVUPUIMLOK-UHFFFAOYSA-N
These structural representations indicate the presence of various functional groups that contribute to the compound's reactivity and biological interactions.
N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo several types of chemical reactions:
Common reagents include:
Reaction conditions typically involve controlled temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these interactions further.
The compound's physical properties include:
Chemical properties include:
Relevant data on these properties can help guide practical applications in laboratory settings.
N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several potential applications:
This compound represents a promising area for further research and development across multiple scientific disciplines.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7